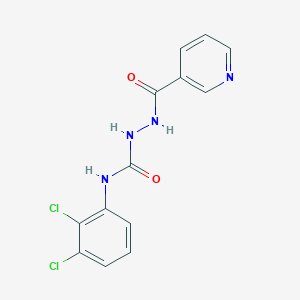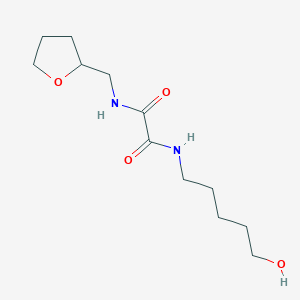![molecular formula C20H25ClN2O2 B4113706 2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B4113706.png)
2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). It is a potent and selective activator of AMPK, an enzyme that plays a crucial role in regulating cellular energy homeostasis. The activation of AMPK by A-769662 has been shown to have a variety of beneficial effects on cellular metabolism, making it a promising target for the treatment of metabolic diseases such as type 2 diabetes and obesity.
Mecanismo De Acción
A-769662 activates 2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide by binding to the γ-subunit of the enzyme, leading to conformational changes that increase the activity of the kinase. 2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide activation by A-769662 results in the phosphorylation of downstream targets involved in cellular metabolism, including acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4). The activation of ACC by 2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide leads to the inhibition of fatty acid synthesis, while the activation of GLUT4 leads to increased glucose uptake in skeletal muscle cells.
Biochemical and Physiological Effects:
A-769662 has been shown to have a variety of biochemical and physiological effects on cellular metabolism. In addition to its effects on glucose uptake and fatty acid oxidation, A-769662 has been shown to increase mitochondrial biogenesis and reduce oxidative stress in cells. It has also been shown to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines in adipocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using A-769662 in lab experiments is its specificity for 2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide activation. Unlike other 2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide activators, A-769662 does not activate other kinases or signaling pathways, making it a valuable tool for studying the effects of 2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide activation on cellular metabolism. However, A-769662 has been shown to have off-target effects on other proteins, including the Na+/K+-ATPase, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on A-769662 and its potential therapeutic applications. One area of research is the development of more potent and selective 2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide activators, which may have greater therapeutic potential than A-769662. Another area of research is the study of the long-term effects of A-769662 on cellular metabolism and overall health. Finally, the development of A-769662 analogs with improved pharmacokinetic properties may lead to the development of new drugs for the treatment of metabolic diseases.
Aplicaciones Científicas De Investigación
A-769662 has been extensively studied for its potential therapeutic applications in the treatment of metabolic diseases. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as reduce hepatic glucose production in animal models of type 2 diabetes. A-769662 has also been shown to stimulate fatty acid oxidation and reduce lipid accumulation in adipocytes, making it a potential treatment for obesity.
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c1-5-23(6-2)17-8-9-18(14(3)12-17)22-20(24)13-25-19-10-7-16(21)11-15(19)4/h7-12H,5-6,13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHIQTGDEKURIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,3-dichlorophenyl)-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4113628.png)

![2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4113641.png)
![isopropyl 3-({[(4-allyl-5-{[(3-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4113648.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4113649.png)
![7-fluoro-1-(4-fluorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113669.png)
![2-{4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B4113679.png)

![N-{1-[4-allyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4113690.png)
![N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B4113697.png)

![2-({N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4113714.png)
